2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid
Description
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[5-(3-methoxyphenyl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C13H12O4/c1-16-10-4-2-3-9(7-10)12-6-5-11(17-12)8-13(14)15/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
BOPPNRXUZLLMCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Substituted Furans via Knoevenagel Condensation and Cyclization
One common approach to substituted furans involves Knoevenagel condensation of furan-2-carbaldehydes with malonic acid or its derivatives, followed by cyclization or functional group transformations to introduce the acetic acid moiety.
- Starting Materials : Furan-2-carbaldehyde derivatives, such as 5-(3-methoxyphenyl)furan-2-carbaldehyde, can be synthesized or purchased.
- Condensation : The aldehyde undergoes Knoevenagel condensation with malonic acid or malonate esters in the presence of a base or acid catalyst to yield 3-(furan-2-yl)propenoic acids or esters.
- Hydrogenation or Reduction : The propenoic acid double bond can be selectively reduced to afford the saturated acetic acid side chain at the 2-position of the furan ring.
This method is supported by research on 3-(furan-2-yl)propenoic acids synthesis and their derivatives, which are structurally analogous to the target compound.
Cross-Coupling Reactions for Aryl Substitution on Furan Rings
Experimental Data and Reaction Conditions
Representative Knoevenagel Condensation
| Reagents and Conditions | Outcome |
|---|---|
| 5-(3-Methoxyphenyl)furan-2-carbaldehyde (1 eq) | Starting aldehyde |
| Malonic acid or diethyl malonate (1.1 eq) | Acid or ester source |
| Piperidine or pyridine (catalyst) | Base catalyst |
| Reflux in ethanol or glacial acetic acid, 4-6 hours | Formation of 3-(furan-2-yl)propenoic acid derivatives |
| Workup: Acidification, filtration, recrystallization | Isolated product with yields 70-85% |
Palladium-Catalyzed Suzuki Coupling
| Reagents and Conditions | Outcome |
|---|---|
| 5-Bromo-furan-2-acetic acid methyl ester (1 eq) | Halogenated furan precursor |
| 3-Methoxyphenylboronic acid (1.2 eq) | Aryl coupling partner |
| Pd(PPh3)4 (2-5 mol%), K2CO3 (2 eq) | Catalyst and base |
| Solvent: Toluene/Water mixture, reflux 8-12 hours | Coupled product |
| Workup: Extraction, hydrolysis of ester to acid | 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid isolated in 65-80% yield |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) :
- ^1H NMR shows characteristic signals for furan protons (δ 6.2–7.5 ppm), aromatic protons of the 3-methoxyphenyl group (δ 6.8–7.3 ppm), and methoxy group (δ ~3.7 ppm).
- The methylene protons adjacent to the acetic acid group appear as a singlet or doublet around δ 3.5–4.0 ppm.
- Infrared Spectroscopy (IR) :
- Strong absorption bands at ~1700 cm^-1 corresponding to the carboxylic acid C=O stretch.
- Aromatic C=C and furan ring vibrations appear in the 1500–1600 cm^-1 region.
- Mass Spectrometry (MS) :
- Molecular ion peak consistent with the molecular weight of 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid.
- Elemental Analysis :
- Carbon, hydrogen, and oxygen percentages consistent with the calculated formula.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Knoevenagel Condensation + Reduction | Aldehyde + malonic acid condensation, reduction of double bond | Straightforward, good yields | Requires reduction step, possible isomer mixtures |
| Suzuki Coupling on Halogenated Furan | Halogenation, Pd-catalyzed arylation, hydrolysis | High regioselectivity, mild conditions | Requires Pd catalyst, halogenated intermediates |
| Electrophilic Substitution | Friedel-Crafts acylation, oxidation/hydrolysis | Direct functionalization | Low regioselectivity, side reactions possible |
| Photochemical Stereoselective | Photochemical ring transformations (for related compounds) | High stereoselectivity | Specialized equipment, limited scope |
Chemical Reactions Analysis
Types of Reactions: 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using agents like silver nitrate or potassium permanganate.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Silver nitrate, potassium permanganate.
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of the methoxy group on the phenyl ring significantly impacts reactivity and bioactivity:

Key Insight : Meta-substituted derivatives (e.g., 3-methoxy or 3-nitro) exhibit reduced conjugation compared to para-substituted analogs, impacting both spectroscopic properties and biological interactions .
Fused-Ring Systems and Bioactivity
Furan-acetic acid derivatives fused with aromatic systems demonstrate varied pharmacological profiles:
Key Insight: Furan-quinoline hybrids (e.g., ) may target nucleic acids due to planar fused systems, whereas thiazolidinone derivatives () show promise in apoptosis induction .
Functional Group Modifications
Variations in the acetic acid moiety or furan side chains influence solubility and target affinity:
Key Insight : Esterification or thioether linkages (e.g., ) balance lipophilicity and solubility, optimizing pharmacokinetic profiles .
Biological Activity
2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid is a compound derived from furan, a heterocyclic organic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.
Chemical Structure
The chemical structure of 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid can be represented as follows:
This structure features a methoxy group attached to a phenyl ring, which is further connected to a furan moiety.
Antibacterial Activity
Research has demonstrated that derivatives of furan exhibit significant antibacterial properties. For instance, compounds similar to 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Furan Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid | E. coli | 64 |
| Staphylococcus aureus | 32 | |
| Bacillus cereus | 48 | |
| Listeria monocytogenes | 40 |
The minimum inhibitory concentration (MIC) values indicate that the compound possesses considerable antibacterial activity, particularly against E. coli and Staphylococcus aureus, which are common pathogens in clinical settings .
Antifungal Activity
In addition to antibacterial properties, 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid has been evaluated for its antifungal activity. Studies have shown that furan derivatives can inhibit the growth of various fungal strains.
Table 2: Antifungal Activity of Furan Derivatives
| Compound | Fungi Tested | MIC (µg/mL) |
|---|---|---|
| 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid | Candida albicans | 16 |
| Fusarium oxysporum | 56 |
The results indicate that this compound is effective against common fungal pathogens, making it a candidate for further development in antifungal therapies .
Anticancer Activity
The anticancer potential of 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid has also been investigated. Various studies have reported its cytotoxic effects on different cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the effects of this compound on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The results are summarized in the following table:
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.0 |
| MCF-7 | 3.0 |
| PC-3 | 2.5 |
The IC50 values indicate that the compound exhibits significant antiproliferative activity, particularly against HeLa cells, suggesting its potential as an anticancer agent .
The biological activities of 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid can be attributed to its ability to interact with cellular targets involved in bacterial cell wall synthesis and fungal membrane integrity. Additionally, its anticancer effects may stem from inducing apoptosis in cancer cells through various signaling pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid?
- Methodology : A multi-step approach is often employed:
Core Structure Assembly : Start with bromination of furan derivatives (e.g., 2-acetylfuran) using reagents like N-bromosuccinimide (NBS) to introduce reactive sites .
Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling to attach the 3-methoxyphenyl group to the furan ring, employing palladium catalysts and aryl boronic acids .
Acetic Acid Sidechain Introduction : React the furan intermediate with chloroacetic acid derivatives under basic conditions (e.g., sodium methoxide) to form the acetic acid moiety .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (C18 column, UV detection at 254 nm) .
Q. How can structural purity and integrity be confirmed for this compound?
- Analytical Workflow :
- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions. Key signals include the furan ring protons (δ 6.2–7.5 ppm) and methoxy group (δ 3.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) .
- Chromatography : HPLC with a polar mobile phase (e.g., acetonitrile/water + 0.1% formic acid) to assess purity (>95% by area normalization) .
Advanced Research Questions
Q. What strategies enhance the biological activity of this compound through structural modifications?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : Substituting the 3-methoxyphenyl group with halogens (e.g., Cl, F) improves cytotoxicity in leukemia cells (IC₅₀ reduction from 39 µM to <10 µM in analogs) .
- Sidechain Optimization : Replacing the acetic acid with thiazolidinone or rhodanine moieties enhances STAT3 inhibition, as seen in related furan derivatives .
- Experimental Design : Use molecular docking to predict binding affinity to targets like JAK/STAT proteins, followed by in vitro validation in HepG2 or HL-60 cell lines .
Q. How can contradictions in reported biological activities be resolved?
- Case Study : Discrepancies in antimicrobial activity (e.g., Gram-negative vs. Gram-positive efficacy) may arise from:
- Structural Heterogeneity : Minor differences in substituents (e.g., alkyl vs. aryl groups on triazole derivatives) alter membrane permeability .
- Assay Conditions : Standardize MIC testing using CLSI guidelines with fixed inoculum sizes (1–5 × 10⁵ CFU/mL) and Mueller-Hinton broth .
- Metabolite Interference : Assess microbial metabolism using LC-MS to identify degradation products (e.g., hydroxylated or demethylated derivatives) that may reduce efficacy .
Q. What in vitro models are suitable for evaluating its pharmacological potential?
- Cancer Research :
- Apoptosis Assays : Treat human leukemia cells (e.g., HL-60) and measure caspase-3/7 activation via fluorometric substrates .
- Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to detect G1/S arrest, a hallmark of STAT3 inhibition .
- Anti-Inflammatory Studies :
- NF-κB Luciferase Reporter Assays : Transfect RAW 264.7 macrophages with NF-κB reporters and quantify LPS-induced luminescence suppression .
Q. How can metabolic stability and degradation pathways be characterized?
- In Vitro Metabolism :
Microsomal Incubations : Incubate with rat liver microsomes (RLM) and NADPH, followed by LC-QTOF-MS to identify phase I metabolites (e.g., O-demethylation at the methoxyphenyl group) .
CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
- Degradation Pathways : Expose to accelerated stability conditions (40°C/75% RH for 4 weeks) and quantify degradation products via mass balance studies (HPLC-UV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
